molecular formula C20H16ClN3O2 B2655678 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea CAS No. 330190-25-5

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea

Cat. No.: B2655678
CAS No.: 330190-25-5
M. Wt: 365.82
InChI Key: QYWNASKSNOUALM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dihydrobenzoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea typically involves the reaction of 4-chloroaniline with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonamide
  • 4-Chlorophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Uniqueness

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-ethyl-2-oxobenzo[cd]indol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-2-24-17-11-10-16(14-4-3-5-15(18(14)17)19(24)25)23-20(26)22-13-8-6-12(21)7-9-13/h3-11H,2H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWNASKSNOUALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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